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molecular formula C13H21ClN2O3S B8304008 2-(1-Piperazinyl)-5-propylbenzenesulfonic acid hydrochloride

2-(1-Piperazinyl)-5-propylbenzenesulfonic acid hydrochloride

Cat. No. B8304008
M. Wt: 320.84 g/mol
InChI Key: MHFJGJNPTRKRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053409

Procedure details

To a mixed solution of 200 ml of ethyl alcohol and 185 ml of 1 N hydrochloric acid was added 50.0 g of 2-(1-piperazinyl)-5-n-propylbenzenesulfonic acid and the mixture was dissolved by heating. The mixture was condensed under reduced pressure, and precipitated crystals were washed with acetone and dried to give 51.46 g (yield: 95.4%) of the above title product.
Quantity
185 mL
Type
reactant
Reaction Step One
Name
2-(1-piperazinyl)-5-n-propylbenzenesulfonic acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95.4%

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][C:9]=2[S:17]([OH:20])(=[O:19])=[O:18])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1>C(O)C>[ClH:1].[N:2]1([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][C:9]=2[S:17]([OH:20])(=[O:18])=[O:19])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
185 mL
Type
reactant
Smiles
Cl
Name
2-(1-piperazinyl)-5-n-propylbenzenesulfonic acid
Quantity
50 g
Type
reactant
Smiles
N1(CCNCC1)C1=C(C=C(C=C1)CCC)S(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
precipitated crystals
WASH
Type
WASH
Details
were washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCNCC1)C1=C(C=C(C=C1)CCC)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 51.46 g
YIELD: PERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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